molecular formula C11H8N2O2 B2781785 4-Hydroxy-7-methoxyquinoline-3-carbonitrile CAS No. 71083-64-2

4-Hydroxy-7-methoxyquinoline-3-carbonitrile

Cat. No.: B2781785
CAS No.: 71083-64-2
M. Wt: 200.197
InChI Key: BRANBXSWAAPZNW-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxyquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C11H8N2O2. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a hydroxyl group at the 4-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with suitable nucleophiles, followed by further functionalization to introduce the hydroxyl, methoxy, and carbonitrile groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-7-methoxyquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or enzyme function. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

  • 4-Hydroxy-6-methoxyquinoline-3-carbonitrile
  • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
  • 4-Hydroxy-7-methoxyquinoline

Comparison: 4-Hydroxy-7-methoxyquinoline-3-carbonitrile is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications .

Properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRANBXSWAAPZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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